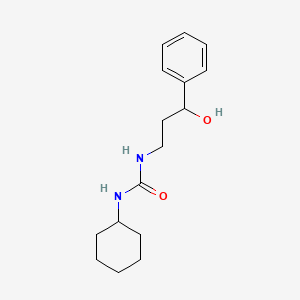

1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c19-15(13-7-3-1-4-8-13)11-12-17-16(20)18-14-9-5-2-6-10-14/h1,3-4,7-8,14-15,19H,2,5-6,9-12H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSORZLHCBKRXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of cyclohexyl isocyanate with 3-hydroxy-3-phenylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexyl isocyanate preparation: Cyclohexylamine is reacted with phosgene to produce cyclohexyl isocyanate.

Urea formation: The cyclohexyl isocyanate is then reacted with 3-hydroxy-3-phenylpropylamine in an inert solvent such as dichloromethane or toluene. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications or case studies for the chemical compound "1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea". However, some results do provide a limited amount of information that can be used to characterize the compound.

Chemical Properties

- Name: this compound .

- CAS Number: 1396805-81-4 .

- Molecular Formula: .

- Molecular Weight: 276.37 .

- Density: Not available in the search results .

- Boiling Point: Not available in the search results .

- Melting Point: Not available in the search results .

Potential Research Areas

While specific applications for "this compound" are not available in the provided search results, related research areas can be inferred:

- Opioid Receptor Antagonists: Research on similar compounds, such as hydroxyphenylpiperidines, suggests potential applications as opioid receptor antagonists .

*The presence of a cyclohexyl group attached to the nitrogen via a three-atom spacer is noted to be a structural motif in certain opioid receptor antagonists .

*The addition of a hydroxy group α to the cyclohexyl group can improve potency . - Pharmaceutical Research: Given its structure, the compound might be of interest in synthesizing pharmaceutical agents .

- Material Science: The inclusion of cyclohexyl and phenyl groups could lend this compound to applications in material science, though this is speculative without further data .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea and analogous urea derivatives:

Structural and Functional Insights:

This may improve aqueous solubility and influence interactions with biological targets, such as enzymes or receptors .

Halogen Effects: The 3-chlorophenyl substituent in 1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea introduces electronegativity, which could alter binding affinity or metabolic stability compared to the non-halogenated target compound .

Biological Correlations: The target compound and its 4-ethylphenoxy analog are associated with metabolic pathways in H. pylori-positive gastric cancer, suggesting urea derivatives may modulate disease-specific biomarkers .

Biological Activity

1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C15H21N2O2

Molecular Weight : 247.35 g/mol

IUPAC Name : this compound

The compound features a urea functional group linked to a cyclohexyl moiety and a phenylpropyl chain with a hydroxyl group, which may contribute to its biological properties.

Research indicates that compounds with urea linkages can interact with various biological targets, influencing pathways such as:

- Inhibition of Enzymes : Urea derivatives often act as enzyme inhibitors. For example, modifications to the urea structure can enhance inhibitory effects on insulin-regulated aminopeptidase .

- Anticancer Activity : Some studies suggest that similar compounds exhibit selective growth inhibition of cancer cells without affecting non-tumorigenic cells. This selectivity is crucial for therapeutic applications .

- Antiviral Properties : Compounds with structural similarities have demonstrated antiviral activities, particularly against enteroviruses, by inhibiting key viral proteases .

Case Studies

- Anticancer Activity : A study evaluated the growth inhibition of various cancer cell lines by structurally similar urea derivatives. The results indicated that certain substitutions led to significant reductions in cell viability at concentrations as low as 10 µM, highlighting the potential of these compounds in cancer therapy .

- Enzymatic Inhibition : A comparative analysis of different urea derivatives showed that modifications at the phenyl ring and spacer length significantly affected enzyme inhibition rates. For instance, elongation of the spacer between the urea and phenyl ring resulted in improved activity against specific targets .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea to maximize yield and purity?

- Methodological Answer : Employ Design of Experiments (DoE) principles, such as factorial design, to systematically vary parameters like solvent polarity (e.g., ethanol vs. dichloromethane), temperature, and reaction time . Statistical optimization reduces trial-and-error approaches and identifies critical factors. For example, highlights the use of fractional factorial designs to minimize experiments while accounting for variables like substituent electronic effects and steric hindrance in urea derivatives.

Q. Which spectroscopic techniques are recommended for characterizing the compound’s structure and purity?

- Methodological Answer : Use a combination of / NMR to confirm the urea linkage and cyclohexyl-phenyl substituents, IR spectroscopy for detecting N-H and carbonyl stretches (~1650–1700 cm), and X-ray crystallography for resolving stereochemical ambiguities (e.g., hydroxyl group orientation) . For purity assessment, HPLC with UV detection is recommended.

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Adhere to PPE guidelines: wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and synthesis. Dispose of waste via licensed chemical disposal services, as specified in safety data sheets for structurally similar urea derivatives .

Advanced Research Questions

Q. How can computational quantum chemical calculations guide the prediction of reaction pathways for synthesizing this compound?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates in urea bond formation. For example, ICReDD’s approach combines quantum mechanics with machine learning to prioritize reaction conditions, reducing experimental screening time by 60–70% . Focus on substituent effects: the cyclohexyl group’s conformational flexibility may influence reaction energy barriers.

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Conduct pharmacokinetic profiling to assess bioavailability and metabolic stability. For example, notes that structural analogs with modified aryl/alkyl groups exhibit improved enzyme inhibition (e.g., aminopeptidase N). Use molecular dynamics simulations to correlate solubility (logP ~3.5, estimated from ) with membrane permeability discrepancies .

Q. What strategies are effective for analyzing conflicting thermal stability data in DSC/TGA studies?

- Methodological Answer : Perform controlled heating rate experiments (e.g., 5°C/min vs. 10°C/min) to identify kinetic decomposition pathways. Compare with structurally related compounds (e.g., 1-phenyl-3-(3-triethoxysilylpropyl)urea in ) to isolate substituent-specific degradation effects. Use Kissinger analysis to calculate activation energies for decomposition steps.

Q. How can structure-activity relationship (SAR) studies enhance the compound’s bioactivity?

- Methodological Answer : Systematically modify the hydroxypropyl linker length or substitute the phenyl ring with electron-withdrawing groups (e.g., -Cl, -CF). and demonstrate that halogenated aryl groups in urea derivatives enhance binding affinity to biological targets like oxidative stress regulators. Use high-throughput screening to prioritize analogs .

Key Notes for Experimental Design

- Factorial Design : Use 2 factorial experiments to optimize solvent (polar vs. nonpolar), catalyst loading, and temperature .

- Contradiction Analysis : Cross-validate spectroscopic data with computational models (e.g., NMR chemical shift prediction via DFT) .

- Biological Assays : Prioritize cell-free enzymatic assays (e.g., fluorescence-based) before advancing to in vivo models to minimize resource waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.